N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-6-7-11-14(13(10)17)19-15(21-11)18-12(20)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWMMXMWNWTZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Condensation-Acylation Method
The most widely documented route involves sequential condensation and acylation reactions.
Step 1: Synthesis of 4,5-Dichloro-2-Aminobenzothiazole
4,5-Dichloro-2-aminobenzothiazole serves as the primary precursor, synthesized via Jacobson cyclization using Lawesson’s reagent. The reaction proceeds under anhydrous conditions in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) at 80–100°C for 5–8 hours. Purification typically involves recrystallization from ethanol or methanol, yielding 60–70% pure product.
Step 2: Acylation with Phenylacetyl Chloride
The aminobenzothiazole intermediate undergoes N-acylation with phenylacetyl chloride in the presence of triethylamine (Et₃N) as a base. Key parameters include:
- Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Molar Ratio : 1:1.2 (aminobenzothiazole : phenylacetyl chloride)
- Temperature : 0–5°C initially, followed by room-temperature stirring
The reaction achieves 75–85% conversion within 3–5 hours, with the crude product purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
One-Pot Thiazole Ring Formation
An alternative method constructs the benzothiazole core in situ from substituted anilines and thiourea derivatives.
Reaction Scheme :
- Chlorination : 4,5-Dichloroaniline reacts with thiourea in HCl/ethanol under reflux to form 4,5-dichloro-2-mercaptobenzothiazole.
- Oxidative Acetylation : The mercapto group is oxidized to an amine using meta-chloroperbenzoic acid (mCPBA), followed by immediate acylation with phenylacetic acid anhydride.
This method reduces purification steps but requires stringent temperature control (0–5°C during oxidation) to prevent side reactions.
Reaction Mechanisms and Kinetic Considerations
Acylation Mechanism
The Et₃N-mediated acylation follows a nucleophilic acyl substitution pathway:
- Base Activation : Et₃N deprotonates the benzothiazole amine, enhancing nucleophilicity.
- Electrophilic Attack : The activated amine attacks the carbonyl carbon of phenylacetyl chloride, displacing chloride.
- Proton Transfer : Et₃N·HCl byproduct formation drives the reaction to completion.
Kinetic studies reveal pseudo-first-order behavior with respect to the aminobenzothiazole concentration. The rate-limiting step is the nucleophilic attack (k = 0.45 h⁻¹ at 25°C).
Byproduct Formation and Mitigation
Common byproducts include:
- Diacylated Species : From over-reaction at the amine site (≤5% yield).
- Chlorinated Side Products : Due to residual HCl from incomplete neutralization.
Chromatographic purification with gradient elution (hexane → ethyl acetate) effectively separates these impurities.
Process Optimization Strategies
Solvent Effects
Solvent polarity critically impacts reaction rate and yield:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| THF | 7.58 | 78 |
| Acetonitrile | 37.5 | 65 |
Lower-polarity solvents (DCM, THF) favor faster acylation by stabilizing the transition state.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) increases yield to 89% by stabilizing the acyloxytriethylammonium intermediate. Microwave-assisted synthesis (100 W, 80°C) reduces reaction time to 45 minutes with comparable efficacy.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity for chromatographically purified batches. X-ray crystallography confirms the Z-configuration of the acetamide moiety.
Scalability and Industrial Relevance
Pilot-scale batches (100 g) using continuous flow reactors achieve 80% yield with the following parameters:
| Parameter | Value |
|---|---|
| Residence Time | 15 min |
| Temperature | 50°C |
| Pressure | 2 bar |
| Catalyst Loading | 3 mol% DMAP |
This method reduces solvent waste by 40% compared to batch processes.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Two-Step | 85 | 98 | 8 | 1.0 |
| One-Pot | 72 | 95 | 12 | 0.8 |
| Microwave-Assisted | 88 | 97 | 1.5 | 1.2 |
Cost Index normalized to Two-Step method
The Two-Step method remains optimal for small-scale high-purity synthesis, while microwave-assisted approaches suit rapid prototyping.
Applications and Derivative Synthesis
The acetamide moiety serves as a handle for further functionalization:
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated or arylated benzothiazole derivatives.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Comparison
Compared to similar compounds, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide exhibits unique properties due to the presence of the phenylacetamide group. This group enhances its biological activity and makes it a more potent antibacterial and anticancer agent. Additionally, the compound’s ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with diverse applications .
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-dichloro-1,3-benzothiazole with phenylacetyl chloride in the presence of a base such as pyridine. The reaction conditions can be optimized for yield and purity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzothiazole derivatives. For instance, a study on phenylacetamide derivatives demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.64 to 5.65 μg/mL, indicating strong efficacy against resistant strains .
Table 1: Antibacterial Activity of Phenylacetamide Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| 8 | 0.64 | 0.64 | E. coli |
| 21 | 0.67 | 0.67 | E. coli |
| - | - | - | MRSA |
The antibacterial mechanism is primarily attributed to the inhibition of bacterial DNA topoisomerases, specifically ParE and DNA gyrase. Compounds from the phenylacetamide series exhibited IC50 values ranging from 0.27 to 2.80 μg/mL against these enzymes . This inhibition leads to the disruption of bacterial DNA replication and transcription processes.
Case Studies
- Study on Antimicrobial Resistance : A comprehensive study evaluated various phenylacetamide derivatives for their antimicrobial properties against resistant bacterial strains. The findings indicated that certain derivatives not only inhibited bacterial growth but also displayed a post-antibiotic effect (PAE) lasting up to 2 hours after exposure .
- Synergistic Effects : Another significant finding was the synergistic effect observed when combining these compounds with established antibiotics like ciprofloxacin and gentamicin. This combination therapy could enhance the overall antibacterial efficacy while potentially reducing the required dosage of conventional antibiotics .
Toxicity and Selectivity
The selectivity index (SI) of these compounds was also assessed in vitro using Vero cells (African green monkey kidney cells). Compounds demonstrated promising selectivity indices ranging from approximately 169 to over 951, indicating low toxicity towards human cells while maintaining potent antibacterial activity .
Q & A
Basic: What synthetic methodologies are commonly used to prepare N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide?
The compound is typically synthesized via condensation reactions between substituted benzothiazole derivatives and phenylacetamide precursors. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid under controlled conditions yields structurally related acetamide derivatives, with reaction progress monitored via TLC . Optimized protocols emphasize solvent selection (e.g., acetic acid for reflux) and stoichiometric ratios to minimize side products. Purification often involves recrystallization from ethanol or water .
Advanced: How can solvent polarity and phase-transfer catalysts (PTCs) influence alkylation reactions of 2-phenylacetamide derivatives?
Solvent polarity significantly impacts reaction kinetics and product distribution. For example, alkylation of N-(4-nitrophenyl)-2-phenylacetamide with benzyl chloride in DMSO yields higher substrate conversion (6.87 mmol) compared to non-polar solvents like toluene (5 mmol) due to enhanced nucleophilicity in polar media . PTCs (e.g., tetrabutylammonium bromide) further accelerate reactions by stabilizing transition states in biphasic systems. Comparative studies in toluene with PTCs show improved yields by 15–20% versus uncatalyzed conditions .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C-NMR : Assigns proton and carbon environments, e.g., aromatic protons in the benzothiazole ring (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., observed [M+H]+ peak at 367.02 Da for related dichloro-benzothiazole derivatives) .
- XRD : Resolves crystallographic parameters (e.g., bond angles, torsional strains) using SHELX programs for refinement .
Advanced: How do computational methods complement experimental data in predicting reactivity or binding modes?
Density Functional Theory (DFT) calculations predict electron density distributions, highlighting reactive sites (e.g., the dichloro-benzothiazole moiety’s electrophilic character). Molecular docking studies, validated against crystallographic data (e.g., PDB ligand H1Y), model interactions with biological targets like kinase domains . PubChem descriptors (e.g., topological polar surface area, logP) further inform solubility and membrane permeability .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR shifts often arise from dynamic effects (e.g., tautomerism). Multi-technique validation is essential:
- XRD confirms absolute configuration, as seen in studies of 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide (R factor = 0.050) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
Basic: How does the dichloro substitution on the benzothiazole ring modulate bioactivity?
The 4,5-dichloro groups enhance electrophilicity and steric bulk, improving target binding. For example, dichloro derivatives exhibit higher antibacterial activity (MIC ~2 µg/mL) compared to non-halogenated analogs, likely due to increased membrane penetration and enzyme inhibition .
Advanced: What challenges arise in isolating this compound from natural sources, and how are they addressed?
Isolation from P. guineense requires advanced chromatography (e.g., HPLC with UV detection) due to low natural abundance (<0.1% yield). Challenges include co-elution with structurally similar metabolites (e.g., ethyl carbamates). Fractionation guided by high-resolution MS and retention time matching (e.g., RT = 28.5 min for the compound in C18 columns) improves purity .
Advanced: How are SHELX programs applied in refining crystallographic data for this compound?
SHELXL refines small-molecule structures using least-squares minimization against high-resolution diffraction data (e.g., Cu-Kα radiation). Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
